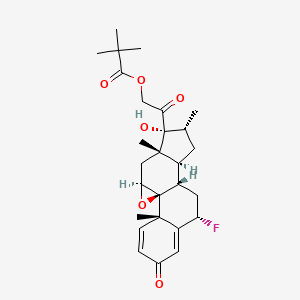
Einecs 218-369-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 218-369-3, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is best known for its explosive properties. This compound has been used extensively in military applications, mining, and demolition due to its high stability and explosive power.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Finally, the dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions for each step involve maintaining specific temperatures and acid concentrations to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves continuous nitration of toluene in reactors, followed by separation and purification steps to isolate the final product. The use of advanced equipment and strict safety protocols is essential due to the hazardous nature of the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce different by-products.
Reduction: Reduction reactions can convert it into less explosive compounds.
Substitution: Various substitution reactions can occur, replacing one or more nitro groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen and catalysts such as palladium. The reaction conditions vary depending on the desired outcome, with specific temperatures, pressures, and solvents being used to control the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions can produce compounds like 2,4-diaminotoluene, while oxidation reactions can yield different nitro derivatives.
Aplicaciones Científicas De Investigación
2,4,6-trinitrotoluene has numerous scientific research applications, including:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research on its effects on biological systems helps understand its toxicity and environmental impact.
Medicine: Studies on its potential use in medical treatments and drug delivery systems.
Industry: Its use in mining, demolition, and military applications is well-documented, with ongoing research to improve its efficiency and safety.
Mecanismo De Acción
The mechanism of action of 2,4,6-trinitrotoluene involves its ability to undergo rapid decomposition, releasing a large amount of energy in the form of an explosion. The molecular targets and pathways involved include the breaking of chemical bonds within the compound, leading to the formation of gases and heat.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its high stability and explosive power compared to other nitro compounds. Its specific arrangement of nitro groups on the toluene ring contributes to its distinct properties, making it a preferred choice for various applications.
Propiedades
Número CAS |
2135-16-2 |
|---|---|
Fórmula molecular |
C27H35FO6 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
[2-[(1S,2S,8S,10S,11S,13R,14R,15S,17S)-8-fluoro-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H35FO6/c1-14-9-16-17-11-19(28)18-10-15(29)7-8-24(18,5)27(17)21(34-27)12-25(16,6)26(14,32)20(30)13-33-22(31)23(2,3)4/h7-8,10,14,16-17,19,21,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,24+,25+,26+,27-/m1/s1 |
Clave InChI |
CPGKQIUXETTXGT-AGQVYWRLSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)C)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


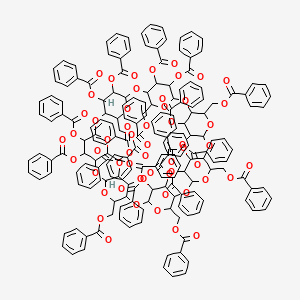
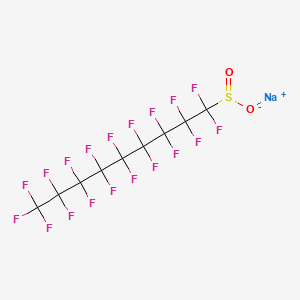
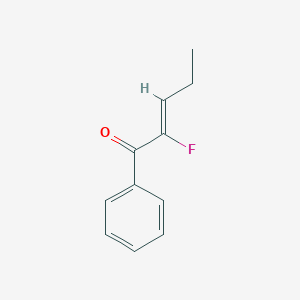
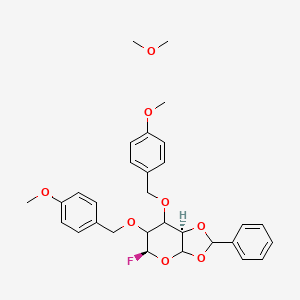
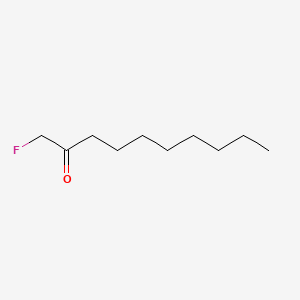
![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)

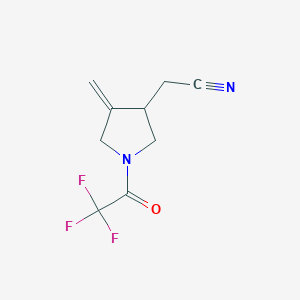

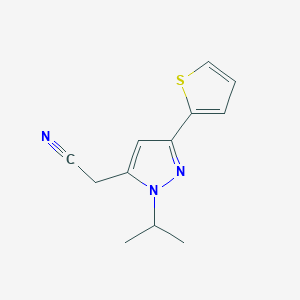
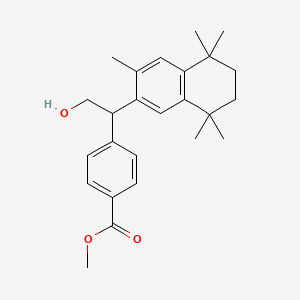
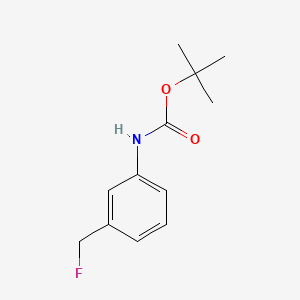
![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)

